molecular formula C23H30N4O3 B2539437 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1021035-46-0

3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine

Cat. No.: B2539437
CAS No.: 1021035-46-0
M. Wt: 410.518
InChI Key: HAKSNQVIZHFXQK-UHFFFAOYSA-N
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Description

“3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features additional functional groups, including a cyclohexanecarbonylpiperazine and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Introduction of the Dimethoxyphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the pyridazine core.

    Attachment of the Cyclohexanecarbonylpiperazine: This could be achieved through an amide bond formation reaction, using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the coupling of the cyclohexanecarbonyl group with piperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-phenylpyridazine: Lacks the dimethoxy groups, which may affect its chemical and biological properties.

    3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

The presence of both the cyclohexanecarbonylpiperazine and dimethoxyphenyl groups in “3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine” may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

cyclohexyl-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-29-20-10-8-18(16-21(20)30-2)19-9-11-22(25-24-19)26-12-14-27(15-13-26)23(28)17-6-4-3-5-7-17/h8-11,16-17H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKSNQVIZHFXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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